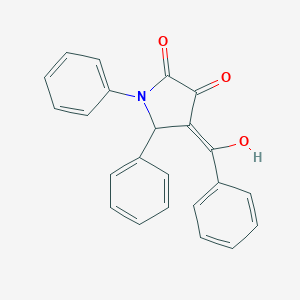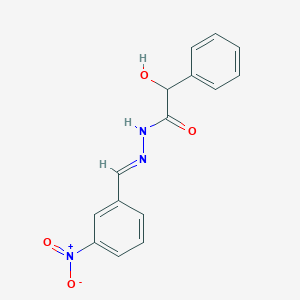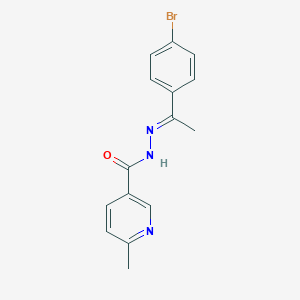
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzaldehyde (5-{4-nitrophenyl}-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound is commonly known as FNP-Hydrazone and is synthesized by reacting 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine.
Mechanism of Action
The mechanism of action of FNP-Hydrazone is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. FNP-Hydrazone also induces oxidative stress in cells, leading to the activation of signaling pathways that trigger cell death.
Biochemical and Physiological Effects:
FNP-Hydrazone has been shown to exert several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. FNP-Hydrazone also inhibits the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors. In addition, FNP-Hydrazone induces the production of reactive oxygen species, leading to oxidative stress and DNA damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FNP-Hydrazone in laboratory experiments is its potent activity against cancer cells and microbial pathogens. It is also a relatively stable compound that can be easily synthesized in the laboratory. However, one of the limitations of using FNP-Hydrazone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and treatment regimen for FNP-Hydrazone to minimize its toxicity.
Future Directions
There are several future directions for research on FNP-Hydrazone. One area of research is the development of novel formulations of FNP-Hydrazone for targeted drug delivery. Another area of research is the investigation of the potential use of FNP-Hydrazone in combination with other anticancer or antimicrobial agents to enhance its activity. Furthermore, the molecular mechanisms underlying the activity of FNP-Hydrazone need to be further elucidated to develop more effective treatments for cancer and microbial infections.
Synthesis Methods
The synthesis of FNP-Hydrazone involves the reaction of 4-fluorobenzaldehyde with 5-{4-nitrophenyl}-2-pyrimidinyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol, for several hours. The resulting product is purified by recrystallization or column chromatography to obtain pure FNP-Hydrazone.
Scientific Research Applications
FNP-Hydrazone has a wide range of scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that FNP-Hydrazone inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. FNP-Hydrazone has also been investigated for its potential use as an antimicrobial agent. It has been found to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens.
properties
Molecular Formula |
C17H12FN5O2 |
|---|---|
Molecular Weight |
337.31 g/mol |
IUPAC Name |
N-[(Z)-(4-fluorophenyl)methylideneamino]-5-(4-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H12FN5O2/c18-15-5-1-12(2-6-15)9-21-22-17-19-10-14(11-20-17)13-3-7-16(8-4-13)23(24)25/h1-11H,(H,19,20,22)/b21-9- |
InChI Key |
PJCZXZYUZNOWNO-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B274159.png)




![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B274170.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)
